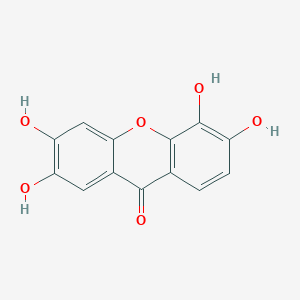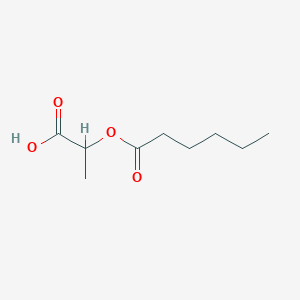
Hexanoic acid, 1-carboxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 1-carboxyethyl ester, also known as isopropyl hexanoate, is an ester formed from hexanoic acid and isopropanol. Esters are a class of organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid, 1-carboxyethyl ester, can be synthesized via the Fischer esterification method. This involves reacting hexanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Hexanoic acid+IsopropanolH2SO4Hexanoic acid, 1-carboxyethyl ester+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound, often involves continuous processes where the reactants are fed into a reactor with a catalyst. The ester is then separated from the reaction mixture by distillation. The use of excess alcohol or removal of water can help drive the reaction to completion, ensuring higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 1-carboxyethyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and isopropanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.
Major Products
Hydrolysis: Hexanoic acid and isopropanol.
Reduction: Hexanol and isopropanol.
Transesterification: A different ester and an alcohol.
Applications De Recherche Scientifique
Hexanoic acid, 1-carboxyethyl ester, has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in natural product biosynthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.
Industry: Employed in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of hexanoic acid, 1-carboxyethyl ester, involves its interaction with biological molecules through ester bonds. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the metabolism and utilization of ester compounds in living organisms.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 1-carboxyethyl ester, can be compared with other esters such as:
Ethyl hexanoate: Formed from hexanoic acid and ethanol, known for its fruity aroma.
Methyl hexanoate: Formed from hexanoic acid and methanol, used in flavorings and fragrances.
Butyl hexanoate: Formed from hexanoic acid and butanol, used in the production of plasticizers.
Uniqueness
This compound, is unique due to its specific combination of hexanoic acid and isopropanol, which imparts distinct physical and chemical properties compared to other esters. Its specific structure influences its solubility, boiling point, and reactivity, making it suitable for particular applications in various industries.
Propriétés
Numéro CAS |
152433-76-6 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-hexanoyloxypropanoic acid |
InChI |
InChI=1S/C9H16O4/c1-3-4-5-6-8(10)13-7(2)9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
BTKPZBXSSYHWRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


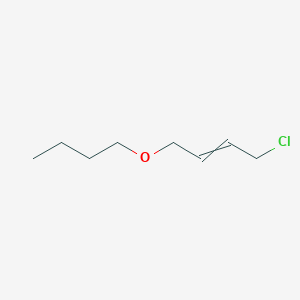
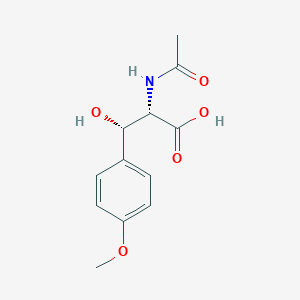
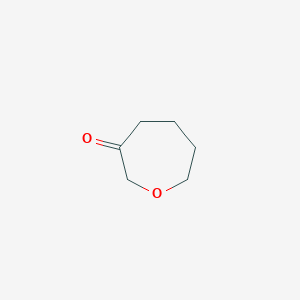

![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
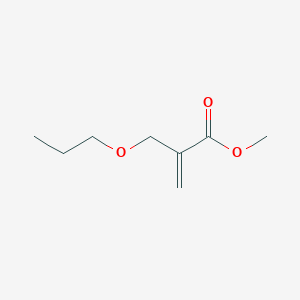
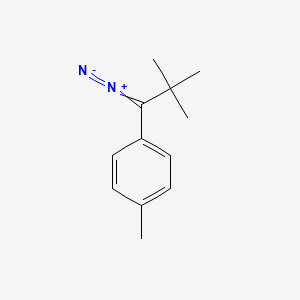
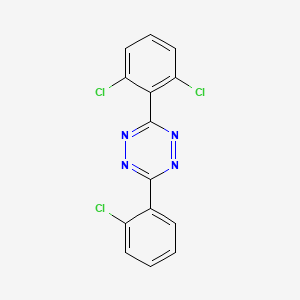
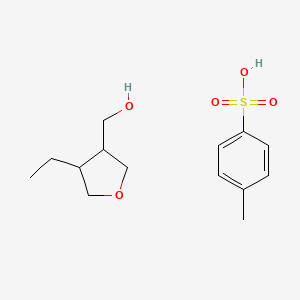
methanimine N-oxide](/img/structure/B14268980.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
